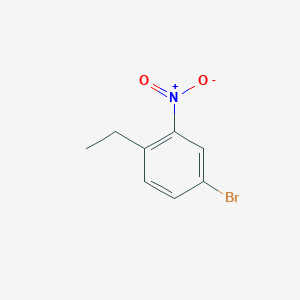

4-Bromo-1-ethyl-2-nitrobenzene

描述

Historical Context of Halogenated Nitrobenzene (B124822) Derivatives in Organic Synthesis

The journey of halogenated nitrobenzene derivatives is intrinsically linked to the broader history of aromatic chemistry. Following the discovery of benzene (B151609) in the 19th century, chemists began exploring ways to modify the aromatic ring. Nitration, the introduction of a nitro group (–NO2) onto an aromatic substrate, became a fundamental transformation. nih.gov This was often achieved using a mixture of nitric and sulfuric acids. nih.gov

Nitroaromatic compounds proved to be valuable precursors, especially in the burgeoning dye industry. researchgate.net The subsequent development of halogenation techniques allowed for the introduction of halogen atoms (like bromine) onto the nitro-aromatic core. This dual functionalization created a new class of chemical intermediates. The presence of both a deactivating, meta-directing nitro group and an ortho-, para-directing halogen offered chemists intricate control over subsequent substitution reactions, paving the way for the synthesis of a diverse array of complex organic molecules. nih.gov These derivatives became foundational materials for producing pharmaceuticals, pesticides, and other specialized chemicals. nih.govresearchgate.net

Significance of 4-Bromo-1-ethyl-2-nitrobenzene as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems directly from the specific functional groups attached to its benzene ring. cymitquimica.com The nitro group is strongly electron-withdrawing, which deactivates the ring towards further electrophilic substitution but facilitates nucleophilic aromatic substitution. The bromine atom serves as a good leaving group, allowing for its replacement by various nucleophiles, which is a key step in building more complex molecular architectures.

Common reactions involving this intermediate include:

Reduction of the nitro group: The nitro group can be readily reduced to an amino group (–NH2) using reagents like tin and hydrochloric acid or through catalytic hydrogenation. This transformation is crucial for synthesizing aniline (B41778) derivatives, which are themselves important building blocks for many pharmaceutical compounds.

Nucleophilic substitution of bromine: The bromine atom can be replaced by a variety of nucleophiles, enabling the introduction of new functional groups.

Further aromatic substitution: The directing effects of the existing substituents guide the position of any additional groups, allowing for regioselective synthesis.

One of the most cited methods for preparing this compound is the bromination of 2-ethylnitrobenzene (B1329339). chemicalbook.com This reaction often employs N-bromosuccinimide (NBS) as the brominating agent and is carried out under reflux conditions. chemicalbook.com An alternative multi-step approach can be envisioned starting from benzene, involving Friedel-Crafts alkylation to introduce the ethyl group, followed by bromination, and finally nitration to yield the desired product. doubtnut.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 10342-66-2 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | Yellow to brown solid (at room temperature) |

| Solubility | Sparingly soluble in water, more soluble in organic solvents |

| IUPAC Name | This compound |

Data sourced from multiple references. cymitquimica.comnih.gov

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound and related compounds primarily focuses on its application as a key building block in the synthesis of novel, high-value molecules. The main trajectories include:

Pharmaceutical Synthesis: Researchers utilize halogenated nitrobenzenes as starting materials for creating complex molecular scaffolds found in potential new drugs. nih.gov The ability to selectively modify the compound at its different functional groups allows for the systematic development of derivatives that can be tested for biological activity. Research on related nitroaromatic compounds, for example, explores their potential antimicrobial and cytotoxic effects.

Agrochemical Development: The compound serves as an intermediate in the creation of new pesticides and herbicides. nih.gov

Materials Science: Halogenated nitroaromatics are sometimes used in the formulation of specialty polymers and materials where specific properties like thermal stability are required. researchgate.net

Development of Advanced Synthetic Methods: There is ongoing research into new and more efficient ways to synthesize and modify functionalized nitroarenes. This includes developing novel catalytic systems, such as electrochemical methods for borylation or transfer hydrogenation, to perform transformations more selectively and under milder conditions. rsc.orgchinesechemsoc.org

Scope and Objectives of Advanced Chemical Investigations on this compound

Advanced investigations push the boundaries of how intermediates like this compound can be used. The primary objective is to leverage its unique chemical reactivity to construct highly functionalized and purpose-built molecules.

A key area of investigation is its use in multi-step syntheses of complex target molecules with specific functions. For instance, a bromo-nitrophenyl derivative was recently used as a crucial platform in the multi-step synthesis of a novel caged calcium compound. acs.org The research objective was to create a molecule that could be used for two-photon absorption applications, a sophisticated technique used in biological imaging. acs.org In this synthesis, the bromo-nitroaromatic core was essential as it provided the chemical handles needed for subsequent modifications, such as Suzuki-Miyaura coupling reactions, to build the final complex structure. acs.org

The scope of such advanced studies includes:

Designing complex synthetic pathways: Planning and executing multi-step reaction sequences where the intermediate's reactivity is precisely controlled at each stage.

Creating functional materials: Using the intermediate as a foundational piece to build larger molecules with tailored electronic, optical, or biological properties. acs.org

Exploring novel reactivity: Discovering new reactions and catalysts that can functionalize these types of molecules in previously inaccessible ways, enhancing synthetic efficiency and expanding the range of possible products. rsc.org

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-ethyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEUEACCUDZRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428795 | |

| Record name | 4-bromo-1-ethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10342-66-2 | |

| Record name | 4-Bromo-1-ethyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-1-ethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways of 4 Bromo 1 Ethyl 2 Nitrobenzene

Established Synthetic Routes to 4-Bromo-1-ethyl-2-nitrobenzene

The synthesis of this compound is primarily achieved through two strategic pathways: a multi-step synthesis commencing from basic benzene (B151609) precursors or a more direct bromination of a pre-substituted nitrobenzene (B124822) derivative. Both methods leverage the directing effects of substituents on the aromatic ring to ensure the correct placement of the bromo, ethyl, and nitro groups.

Multi-Step Synthesis from Benzene Precursors

Constructing this compound from benzene requires a sequence of three core reactions: Friedel-Crafts alkylation, nitration, and bromination. The order of these steps is crucial due to the directing effects of the functional groups. An incorrect sequence can lead to undesired isomers or failed reactions. For instance, initiating with nitration renders the benzene ring highly deactivated, making subsequent Friedel-Crafts alkylation challenging. lumenlearning.com Therefore, the ethyl group is typically introduced first.

Two viable pathways from benzene are:

Alkylation → Nitration → Bromination : This route begins with the formation of ethylbenzene (B125841), followed by nitration to yield a precursor that is then brominated.

Alkylation → Bromination → Nitration : This alternative also starts with ethylbenzene but introduces the bromine atom before the final nitration step.

Regioselective nitration is a pivotal step in these synthetic sequences. When nitrating a substituted benzene ring, the existing group directs the incoming nitro group to a specific position.

In the first pathway, the nitration of ethylbenzene using a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is performed. The ethyl group is an ortho-, para-director. This results in a mixture of two isomers: o-ethylnitrobenzene and p-ethylnitrobenzene. For the synthesis of the target compound, the o-ethylnitrobenzene intermediate is required.

In the second pathway, the precursor is p-bromoethylbenzene. In this case, both the ethyl group (ortho-directing) and the bromo group (ortho-, para-directing) direct the incoming nitro group to the same position, C2 (ortho to the ethyl group and ortho to the bromo group). This alignment of directing effects makes the nitration of p-bromoethylbenzene a highly regioselective step, favoring the formation of this compound. The use of certain metal salts as catalysts under ultrasonically assisted conditions has been shown to improve regioselectivity in the nitration of various aromatic compounds. semanticscholar.orgresearchgate.net

The initial step in a multi-step synthesis from benzene is typically a Friedel-Crafts alkylation to introduce the ethyl group. wikipedia.orgbyjus.com This classic electrophilic aromatic substitution reaction involves reacting benzene with an alkyl halide, such as ethyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). lumenlearning.commt.com

The mechanism involves the formation of an electrophilic carbocation (or a carbocation-like complex) from the ethyl halide and the Lewis acid. This electrophile then attacks the electron-rich benzene ring, leading to the formation of ethylbenzene. byjus.commt.com

Table 1: Friedel-Crafts Alkylation of Benzene

| Reactants | Catalyst | Product | Key Considerations |

|---|

Aromatic bromination is another key electrophilic substitution reaction in the synthesis. Depending on the chosen pathway, either ethylbenzene or o-ethylnitrobenzene is brominated.

Bromination of Ethylbenzene : In the pathway where bromination precedes nitration, ethylbenzene is treated with bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃). The ethyl group directs the incoming bromine to the ortho and para positions, yielding a mixture of o-bromoethylbenzene and p-bromoethylbenzene. The para isomer is the desired intermediate for the subsequent nitration step.

Bromination of o-Ethylnitrobenzene : In the pathway where nitration occurs first, o-ethylnitrobenzene is the substrate. The directing effects of the substituents are crucial here. The ethyl group is ortho-, para-directing, while the nitro group is a meta-director. Their combined influence favors the introduction of the bromine atom at the C4 position, which is para to the activating ethyl group and meta to the deactivating nitro group. This step leads directly to the final product, this compound.

It is important to distinguish this ring bromination from benzylic bromination. Benzylic bromination occurs on the carbon adjacent to the aromatic ring and proceeds via a free-radical mechanism, often initiated by light or radical initiators. pearson.comlibretexts.orgdoubtnut.com For ring bromination, an electrophilic substitution mechanism is required.

Friedel-Crafts Alkylation in Precursor Synthesis

Bromination of Substituted Nitrobenzenes (e.g., o-ethylnitrobenzene)

A more direct and widely cited method for preparing this compound involves the selective bromination of o-ethylnitrobenzene. chemicalbook.com This approach bypasses the need to separate isomers that can arise in other multi-step routes. As mentioned, the directing groups on o-ethylnitrobenzene work in concert to favor bromination at the C4 position. The activating, ortho-, para-directing ethyl group and the deactivating, meta-directing nitro group both steer the electrophilic bromine to the desired location.

N-Bromosuccinimide (NBS) is a versatile and commonly used reagent for bromination. manac-inc.co.jp While it is well-known as a reagent for radical-mediated allylic and benzylic bromination, it can also serve as an electrophilic bromine source for aromatic ring substitution under appropriate conditions. manac-inc.co.jpmasterorganicchemistry.comyoutube.com

The synthesis of this compound from o-ethylnitrobenzene is efficiently achieved using NBS. chemicalbook.com The reaction is typically carried out by heating the reactants in a suitable solvent, such as dichloromethane, under reflux. chemicalbook.com The use of NBS is advantageous as it is a solid that is easier and safer to handle than liquid bromine. manac-inc.co.jp While the precise mechanism can be complex, for aromatic substrates, NBS can act as a source of an electrophilic bromine species (Br⁺), potentially facilitated by trace amounts of acid or through polarization of the N-Br bond. researchgate.netnih.govorganic-chemistry.org

Table 2: Synthesis of this compound via Bromination of o-Ethylnitrobenzene

| Substrate | Reagent | Solvent | Conditions | Molar Yield | Reference |

|---|

This method demonstrates a high-yield, regioselective synthesis of the target compound. chemicalbook.com

Free Radical Halogenation via UV Light or Heat

One method for synthesizing halogenated alkylbenzenes is through free radical halogenation, which targets the alkyl side chain rather than the aromatic ring itself. This reaction is characteristic of alkyl-substituted aromatic compounds when exposed to UV light or heat. byjus.comvedantu.com For a precursor like m-nitroethylbenzene, this reaction would lead to the formation of 1-(1-bromoethyl)-3-nitrobenzene. vedantu.com

The process occurs via a free-radical chain mechanism consisting of three main stages: byjus.comvedantu.comorgoreview.com

Initiation: In the presence of UV light or heat, the bromine molecule (Br₂) undergoes homolytic cleavage, breaking the Br-Br bond to generate two bromine radicals (Br•). byjus.comlibretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group (the carbon atom directly attached to the benzene ring). pearson.com This is the favored site of attack because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orglumenlearning.com This benzylic radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain reaction. orgoreview.compearson.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as two bromine radicals forming Br₂, an alkyl radical and a bromine radical forming the product, or two alkyl radicals combining. byjus.com

N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors the desired radical substitution over other potential reactions. libretexts.orglumenlearning.comkhanacademy.org The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as peroxide or light. orgoreview.comkhanacademy.org

| Stage | Description | Key Species |

|---|---|---|

| Initiation | Homolytic cleavage of Br₂ to form bromine radicals. byjus.com | Br₂, UV light/heat, Br• |

| Propagation | Abstraction of a benzylic hydrogen by Br•, followed by reaction of the benzylic radical with Br₂. pearson.com | Benzylic radical, Br₂ |

| Termination | Combination of two radical species to end the chain reaction. byjus.com | Br•, Alkyl radical |

Alternative Synthetic Pathways for Related Bromo-nitrobenzene Derivatives

Beyond direct halogenation, other synthetic strategies are employed to create bromo-nitrobenzene structures, often leveraging different functional group transformations.

Decarboxylative halogenation, also known as halodecarboxylation, is a method where a carboxylic acid is converted into an organic halide by cleaving the C-C bond between the molecule's main structure and the carboxyl group. nih.govacs.org This process is particularly useful for aromatic carboxylic acids that contain electron-withdrawing substituents, such as nitro groups. cdnsciencepub.com

One classic example is the Hunsdiecker reaction, which involves treating the silver salt of a carboxylic acid with bromine. cdnsciencepub.com More modern approaches have been developed that utilize different catalysts. For instance, palladium-catalyzed decarboxylative ortho-halogenation of o-nitrobenzoic acids with sodium halides (like NaBr) under aerobic conditions has been established. acs.orgnih.gov This method uses the carboxyl group as a traceless directing group, which is removed during the reaction. acs.org Copper-catalyzed iododecarboxylation of ortho-nitrobenzoic acids has also been reported. nih.govacs.org

| Method | Reagents | Key Feature |

|---|---|---|

| Hunsdiecker Reaction | Silver salt of carboxylic acid, Br₂ | Classic method for converting carboxylic acids to halides. cdnsciencepub.com |

| Pd-Catalyzed Halogenation | o-nitrobenzoic acid, NaBr, Pd catalyst, aerobic conditions | Highly regioselective ortho-halogenation. acs.orgnih.gov |

| Cu-Catalyzed Iodination | o-nitrobenzoic acid, CuI, oxygen | Effective for iododecarboxylation of ortho-nitrobenzoic acids. nih.govacs.org |

The selective reduction of polynitro aromatic compounds is a crucial transformation in synthetic chemistry, often used to produce amino-nitro aromatics or phenylenediamines. For example, m-dinitrobenzene can be reduced to m-phenylenediamine. quora.com

Several reagents can achieve this transformation. A classic method is the Zinin reduction, which uses sulfide (B99878), hydrosulfide, or polysulfide ions (e.g., from sodium sulfide or aqueous ammonium (B1175870) sulfide) to selectively reduce one nitro group in a polynitro compound. stackexchange.com The mechanism is thought to involve the nucleophilic attack of the sulfur species on the nitro group. stackexchange.com Other common reducing systems include metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl), and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) or hydrogen gas. quora.comscispace.com The choice of reducing agent and reaction conditions can be tuned to achieve chemoselectivity, for instance, reducing a nitro group without affecting other functional groups like ketones. scispace.com

Decarboxylative Bromination Approaches

Mechanistic Investigations of this compound Synthesis

Understanding the mechanisms behind the synthesis of substituted benzenes is key to controlling the regioselectivity and yield of the desired products. The primary mechanisms involved are electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Mechanisms on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is the fundamental process for introducing functional groups directly onto an aromatic ring. uri.edu The reaction proceeds through a two-step mechanism: masterorganicchemistry.commsu.edu

Attack by the Aromatic Ring: The electron-rich aromatic ring acts as a nucleophile and attacks a strong electrophile (E+). This step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uri.edumasterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic system and yields the substituted product. masterorganicchemistry.commasterorganicchemistry.com

The synthesis of this compound can be envisioned through a sequence of EAS reactions. For example, starting with ethylbenzene, bromination would occur. The ethyl group is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to it. Due to steric hindrance at the ortho position, the para-substituted product, 4-bromoethylbenzene, is typically the major product. doubtnut.com Subsequent nitration of 4-bromoethylbenzene would then introduce the nitro group. In this step, both the ethyl group and the bromine atom are ortho, para-directing. The nitro group is directed to one of the available ortho positions relative to the ethyl group, resulting in this compound. doubtnut.com The nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). uri.edumasterorganicchemistry.comunacademy.com

Nucleophilic Aromatic Substitution (SNAr) in Related Systems

While electrophilic substitution is common for many aromatic compounds, nucleophilic aromatic substitution (SNAr) can occur on aromatic rings that are electron-deficient. fishersci.fibyjus.com This deficiency is typically caused by the presence of strong electron-withdrawing groups, such as nitro (-NO₂) groups, positioned ortho or para to a suitable leaving group, often a halogen. fishersci.fibyjus.com

The SNAr reaction generally follows a two-step addition-elimination mechanism: fishersci.fibyjus.com

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing group. mdpi.combwise.kr

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group departs with its pair of electrons.

For a compound like this compound, the bromine atom can be displaced by a nucleophile. The nitro group at the ortho position activates the ring for this type of reaction by stabilizing the negative charge of the Meisenheimer intermediate. byjus.com Various nucleophiles, including amines, alkoxides, and thiols, can participate in SNAr reactions, allowing for the introduction of a wide range of functional groups. fishersci.fi

Exploration of Radical Intermediates in Bromination Reactions

While the primary synthesis routes for this compound typically involve electrophilic aromatic substitution, the bromination of substituted benzenes can also proceed via a free radical mechanism, particularly under photochemical conditions (hv). pearson.com This type of reaction, known as free radical halogenation, involves the homolytic cleavage of the bromine molecule to form bromine radicals. pearson.comyoutube.com

These highly reactive bromine radicals can then abstract a hydrogen atom from the benzylic position of an alkylbenzene, such as ethylbenzene, to form a resonance-stabilized benzylic radical. pearson.comyoutube.com The stability of this radical intermediate is a key factor in the regioselectivity of the reaction. stackexchange.com The benzylic radical then reacts with another molecule of bromine to form the brominated product and a new bromine radical, propagating the chain reaction. pearson.com

In the context of synthesizing this compound, if one were to start with 1-ethyl-2-nitrobenzene, a free radical bromination would likely target the benzylic hydrogens of the ethyl group rather than the aromatic ring, leading to the formation of 1-(1-bromoethyl)-2-nitrobenzene. This highlights the importance of choosing the correct reaction conditions to achieve the desired aromatic substitution.

| Reaction Type | Initiator | Key Intermediate | Typical Product with Ethylbenzene |

| Electrophilic Aromatic Substitution | Lewis Acid (e.g., FeBr₃) | Sigma Complex | 4-Bromoethylbenzene |

| Free Radical Halogenation | Light (hv) or Heat | Benzylic Radical | 1-Bromo-1-phenylethane |

Advances in Catalytic Approaches for this compound Synthesis

Research into the synthesis of substituted nitroaromatics continues to evolve, with a focus on developing more efficient and environmentally friendly catalytic systems. While specific advanced catalytic approaches for the direct synthesis of this compound are not extensively detailed in the provided search results, general principles in related syntheses can be considered.

For instance, the synthesis of 4-ethylnitrobenzene (B91404) and 2-ethylnitrobenzene (B1329339) from ethylbenzene via nitration has been optimized using microchannel reactors. google.com This technology allows for precise control of reaction parameters such as temperature and residence time, leading to improved safety and efficiency. google.com

Advanced Spectroscopic Elucidation and Characterization of 4 Bromo 1 Ethyl 2 Nitrobenzene

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insight into the molecular vibrations and functional groups present in 4-bromo-1-ethyl-2-nitrobenzene.

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent parts: the substituted benzene (B151609) ring, the nitro group, the ethyl group, and the carbon-bromine bond.

The most prominent features in the FT-IR spectrum are the strong absorption bands associated with the nitro (NO₂) group. The asymmetric stretching vibration of the NO₂ group typically appears in the region of 1500-1560 cm⁻¹, while the symmetric stretching vibration is observed at approximately 1335-1370 cm⁻¹. The presence of these intense bands provides clear evidence for the nitro functionality.

Vibrations of the ethyl group are also identifiable. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) moieties are expected in the 2850-3000 cm⁻¹ range. The aromatic C-H stretching vibrations occur at slightly higher wavenumbers, typically above 3000 cm⁻¹.

The carbon-bromine (C-Br) stretching vibration is expected to appear in the far-infrared region, generally between 500 and 600 cm⁻¹, although its exact position can be influenced by coupling with other vibrations. The various C-C stretching vibrations within the benzene ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| C-C Ring Stretch | 1400 - 1600 |

| NO₂ Symmetric Stretch | 1335 - 1370 |

FT-Raman spectroscopy provides complementary information to FT-IR analysis. While the nitro group vibrations are strong in IR, they are also typically strong and easily identifiable in the Raman spectrum. The symmetric stretch of the nitro group is particularly prominent.

The benzene ring vibrations often produce strong signals in Raman spectra. The ring "breathing" mode, an in-plane vibration where the ring expands and contracts symmetrically, is a characteristic feature. Aromatic C-H stretching and C-C stretching vibrations are also readily observed. The C-Br stretching vibration is also expected to be Raman active.

A definitive assignment of all observed vibrational bands in the FT-IR and FT-Raman spectra requires a Normal Coordinate Analysis (NCA). This computational method correlates the experimentally observed frequencies with the calculated vibrational modes of the molecule. irjet.netresearchgate.net

While a specific NCA study for this compound is not extensively documented in the literature, the methodology has been successfully applied to structurally similar compounds like 1-bromo-4-nitrobenzene. irjet.netresearchgate.net The analysis typically involves optimizing the molecular geometry using Density Functional Theory (DFT) methods, followed by the calculation of harmonic vibrational frequencies. irjet.net By comparing the calculated frequencies and intensities with the experimental FT-IR and FT-Raman spectra, each normal mode of vibration can be assigned with a high degree of confidence. researchgate.net This process allows for the precise identification of complex vibrational modes that result from the coupling of stretching and bending motions of the benzene ring, the nitro group, and the ethyl substituent.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for confirming the connectivity and chemical environment of the hydrogen and carbon atoms within the this compound molecule.

The ¹H NMR spectrum provides detailed information about the protons in the molecule. The ethyl group gives rise to two distinct signals: a quartet corresponding to the methylene (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, due to spin-spin coupling with each other.

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene ring. There are three aromatic protons, each in a unique chemical environment, leading to three separate signals.

The proton at C-3 (adjacent to the ethyl and nitro groups) is expected to be a doublet.

The proton at C-5 (adjacent to the bromine and a hydrogen) is expected to appear as a doublet of doublets.

The proton at C-6 (adjacent to the bromine) should appear as a doublet.

The chemical shifts of these aromatic protons are influenced by the electronic nature of the substituents. The strongly electron-withdrawing nitro group will cause the adjacent protons to shift downfield (to a higher ppm value), whereas the ethyl group has a weaker, donating effect.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C-3) | ~ 7.5 - 7.7 | Doublet (d) |

| Aromatic H (C-5) | ~ 7.7 - 7.9 | Doublet of Doublets (dd) |

| Aromatic H (C-6) | ~ 8.0 - 8.2 | Doublet (d) |

| Methylene (-CH₂) | ~ 2.7 - 2.9 | Quartet (q) |

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. For this compound, eight distinct signals are expected, corresponding to the six unique carbons of the benzene ring and the two carbons of the ethyl group.

The chemical shifts are heavily influenced by the attached functional groups.

The carbons directly bonded to the electron-withdrawing nitro (C-2) and bromo (C-4) groups are significantly shifted downfield.

The carbon attached to the ethyl group (C-1) will also have a characteristic shift.

The remaining three aromatic carbons (C-3, C-5, C-6) will appear at distinct positions in the aromatic region.

The two aliphatic carbons of the ethyl group will appear upfield compared to the aromatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NO₂ (C-2) | ~ 147 - 150 |

| Aromatic C-Br (C-4) | ~ 118 - 122 |

| Aromatic C-H (C-6) | ~ 135 - 138 |

| Aromatic C-H (C-5) | ~ 132 - 134 |

| Aromatic C-H (C-3) | ~ 125 - 128 |

| Aromatic C-CH₂CH₃ (C-1) | ~ 140 - 143 |

| Methylene (-CH₂) | ~ 25 - 28 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Gauge Independent Atomic Orbital (GIAO) Method for Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the prediction of nuclear magnetic resonance (NMR) chemical shifts. researchgate.netgaussian.com This method effectively addresses the gauge-origin problem in magnetic property calculations, providing reliable theoretical data that can be correlated with experimental NMR spectra. gaussian.com The GIAO method calculates the isotropic magnetic shielding (IMS) tensors for each nucleus in the molecule. researchgate.net To obtain the chemical shifts (δ), the calculated IMS value of a reference compound, typically tetramethylsilane (B1202638) (TMS), is subtracted from the IMS value of the nucleus of interest (δ = IMS_TMS - IMS_X). researchgate.net

Calculations are often performed using Density Functional Theory (DFT) methods, such as the B3LYP functional, paired with a suitable basis set like 6-311++G(d,p). researchgate.netirjet.net The accuracy of these predictions allows for the confident assignment of complex NMR spectra. For aromatic compounds like this compound, the GIAO method can precisely predict the chemical shifts for both ¹H and ¹³C nuclei, accounting for the electronic effects of the bromo, ethyl, and nitro substituents on the benzene ring. irjet.netsci-hub.se

While specific GIAO calculations for this compound are not extensively published, data for the analogous compound 1-Bromo-4-Nitrobenzene illustrate the method's efficacy. Theoretical values calculated via GIAO show strong correlation with experimental data, confirming the structural assignments.

Table 1: Illustrative Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts (ppm) for 1-Bromo-4-Nitrobenzene

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 | 128.371 | 128.8 |

| C2 | 137.160 | 137.5 |

| C3 | 118.778 | 119.1 |

| H1 | 7.85 | 7.92 |

| H2 | 8.25 | 8.31 |

This table is interactive. Data is sourced from studies on 1-Bromo-4-Nitrobenzene and is presented for illustrative purposes. irjet.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions from occupied molecular orbitals to unoccupied molecular orbitals. ttwrdcs.ac.in For molecules like this compound, the spectrum is characterized by absorption bands arising from transitions involving the π-electrons of the benzene ring and the non-bonding electrons of the nitro group. ttwrdcs.ac.inupi.edu The primary transitions observed are π→π* and n→π. The π→π transitions are typically high-intensity and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. ttwrdcs.ac.in The n→π* transitions, which involve the promotion of a non-bonding electron from the oxygen atoms of the nitro group to a π* antibonding orbital, are generally of lower intensity. ttwrdcs.ac.in

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. mdpi.comabinit.org It extends the principles of DFT to excited states, allowing for the calculation of vertical transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of bands in an experimental UV-Vis spectrum. researchgate.netaps.org By simulating the electronic response to a time-dependent electromagnetic field, TD-DFT provides insights into the nature of the excited states. openreview.net The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data, with hybrid functionals like B3LYP often being used. mdpi.comresearchgate.net For this compound, TD-DFT calculations can predict the λ_max values associated with its electronic transitions and help assign the character of each excited state (e.g., as a locally excited or charge-transfer state). researchgate.net

Correlation with Electronic Properties (e.g., Charge Transfer Transitions)

The electronic properties of this compound are significantly influenced by its substituent groups. The ethyl group is an electron-donating group (EDG), while the nitro group is a strong electron-withdrawing group (EWG). This "push-pull" arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net In an ICT transition, electron density moves from the electron-rich portion of the molecule (the ethyl-substituted benzene ring) to the electron-poor portion (the nitro group).

These ICT transitions are often the lowest energy transitions and appear as strong absorption bands in the UV-Vis spectrum. researchgate.net TD-DFT calculations can confirm the ICT nature of an excited state by analyzing the molecular orbitals involved in the transition, typically from a Highest Occupied Molecular Orbital (HOMO) localized on the donor part of the molecule to a Lowest Unoccupied Molecular Orbital (LUMO) centered on the acceptor part. irjet.net

Table 2: Predicted Electronic Transitions for an Analogous Nitroaromatic System

| Excited State | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Contribution |

| 1 | 413.36 | 0.0011 | HOMO-1 -> LUMO |

| 2 | 311.36 | 0.3049 | HOMO -> LUMO |

| 3 | 311.19 | 0.0003 | HOMO-2 -> LUMO |

This table is interactive. Data represents theoretical TD-DFT calculations for 1-Bromo-4-Nitrobenzene to illustrate expected transitions. irjet.net

High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. lcms.czrsc.org For this compound (molecular formula C₈H₈BrNO₂), the theoretical monoisotopic mass is 228.97384 Da. nih.gov HRMS can measure this mass with high precision, typically to within a few parts per million (ppm), allowing for confident confirmation of the molecular formula.

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion: the [M]⁺ peak corresponding to the ⁷⁹Br isotopologue and the [M+2]⁺ peak for the ⁸¹Br isotopologue, with a relative intensity ratio of approximately 1:1. This distinct pattern serves as a definitive signature for the presence of a single bromine atom in the molecule.

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion | Isotopologue Formula | Calculated m/z | Relative Abundance (%) |

| [M]⁺ | C₈H₈⁷⁹BrNO₂ | 228.9738 | 100.0 |

| [M+1]⁺ | ¹³CC₇H₈⁷⁹BrNO₂ | 229.9772 | 8.8 |

| [M+2]⁺ | C₈H₈⁸¹BrNO₂ | 230.9718 | 97.3 |

| [M+3]⁺ | ¹³CC₇H₈⁸¹BrNO₂ | 231.9751 | 8.5 |

This table is interactive and shows the expected high-resolution m/z values and relative abundances for the molecular ion cluster.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. For substituted benzenes, it can establish the planarity of the ring and the orientation of substituents relative to it. researchgate.net

While a specific crystal structure for this compound is not publicly documented, analysis of the closely related compound 4-Bromo-1-nitrobenzene provides significant insight into the expected structural features. researchgate.net In the crystal structure of 4-Bromo-1-nitrobenzene, the molecule is essentially planar, with the nitro group being nearly coplanar with the benzene ring. researchgate.net It is expected that this compound would adopt a similar low-energy conformation where the aromatic ring and the nitro group are nearly coplanar to maximize π-conjugation.

Table 4: Crystallographic Data for the Analogous Compound 4-Bromo-1-nitrobenzene

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.2211 (10) |

| b (Å) | 6.7905 (11) |

| c (Å) | 8.7058 (14) |

| α (°) | 82.593 (6) |

| β (°) | 77.202 (6) |

| γ (°) | 71.056 (6) |

| Volume (ų) | 338.21 (9) |

| π–π Stacking Distance (Å) | 3.643 (3), 3.741 (3) |

This table is interactive. Data is for the closely related compound 4-Bromo-1-nitrobenzene and is illustrative of expected values. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Ethyl 2 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the molecular properties of organic compounds from first principles. For a molecule like 4-bromo-1-ethyl-2-nitrobenzene, these calculations can predict its geometry, electronic structure, and reactivity, offering insights that complement experimental data.

Density Functional Theory (DFT) is a predominant computational method used for studying the electronic structure of many-body systems, including molecules. globalresearchonline.netirjet.net It has been successfully applied to various benzene (B151609) derivatives to analyze their vibrational spectra, geometric parameters, and electronic properties. globalresearchonline.netirjet.net The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

The selection of an appropriate functional and basis set is a critical first step in performing reliable DFT calculations.

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used functionals in quantum chemistry. globalresearchonline.netirjet.net It combines the strengths of both Hartree-Fock theory and DFT, offering a good balance between accuracy and computational cost for a wide range of organic molecules. globalresearchonline.netirjet.net Its application is common in studies of substituted benzenes. globalresearchonline.netirjet.net

Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals.

6-31+G(d): This is a Pople-style basis set. The '6-31G' part describes the core and valence electrons. The '+' indicates the addition of diffuse functions, which are important for describing anions and weak interactions. The '(d)' denotes the addition of polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in describing bonding. This basis set is often used for initial geometry optimizations. globalresearchonline.net

6-311++G(d,p): This is a more extensive basis set. The '6-311G' provides a more accurate description of the valence electrons. The '++' signifies the addition of diffuse functions on both heavy and hydrogen atoms. The '(d,p)' indicates polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions). irjet.net This larger basis set is typically used for more accurate energy calculations and property predictions, such as vibrational frequencies and electronic properties. globalresearchonline.netirjet.netmaterialsciencejournal.org

For this compound, calculations would typically start with a functional like B3LYP paired with a basis set such as 6-31+G(d) or the more robust 6-311++G(d,p) to achieve reliable results. globalresearchonline.netirjet.net

Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure (its equilibrium geometry) must be determined. This is achieved through a process called geometry optimization. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

A key aspect of the geometry of this compound is the orientation of the ethyl and nitro groups relative to the benzene ring. The nitro group in similar molecules is often found to be slightly twisted out of the plane of the benzene ring. iucr.org Conformational analysis would be necessary to identify the rotational barriers and the most stable conformer related to the ethyl group's orientation.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Nitrobenzene (B124822) (Note: These are illustrative values based on typical DFT calculations for similar molecules, not specific experimental data for this compound.)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |

| C-N Bond Length | ~1.47 Å |

| N-O Bond Length | ~1.23 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C (ethyl) Bond Length | ~1.53 Å |

| C-H Bond Length | ~1.09 Å |

| C-C-C Bond Angle (ring) | ~120° |

| O-N-O Bond Angle | ~124° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjet.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring, which is rich in π-electrons. The electron-withdrawing nitro group would significantly lower the energy of the LUMO, localizing it mainly on the nitrobenzene moiety. This charge transfer character from the ring to the nitro group is typical for such compounds.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Nitrobenzene (Note: These are illustrative values based on DFT/B3LYP calculations for similar molecules.)

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -2.0 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |

Understanding how electronic charge is distributed across a molecule is fundamental to predicting its reactivity. Mulliken population analysis is a common method for calculating the partial atomic charges on each atom in a molecule based on the calculated quantum mechanical wavefunction. materialsciencejournal.org This analysis helps identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

In this compound, the strong electron-withdrawing nature of the nitro group and the electronegativity of the bromine atom would lead to a complex charge distribution. The oxygen atoms of the nitro group and the bromine atom are expected to carry significant negative charges. materialsciencejournal.org Conversely, the nitrogen atom and the carbon atom attached to the nitro group would be electropositive. materialsciencejournal.org The hydrogen atoms are typically found to have a net positive charge. materialsciencejournal.org

Table 3: Representative Mulliken Atomic Charges for a Substituted Nitrobenzene (Note: These are illustrative values based on DFT/B3LYP calculations for similar molecules.)

| Atom/Group | Typical Calculated Charge (a.u.) |

|---|---|

| Oxygen (in NO₂) | -0.4 to -0.6 |

| Nitrogen (in NO₂) | +0.5 to +0.7 |

| Bromine | -0.1 to -0.3 |

| Aromatic Carbons | -0.2 to +0.3 |

| Hydrogen | +0.1 to +0.2 |

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of different potential. MESP is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the nitro group. globalresearchonline.netirjet.net

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are the most likely sites for a nucleophilic attack. Positive regions are expected around the hydrogen atoms and near the carbon atoms of the benzene ring influenced by the electron-withdrawing substituents. globalresearchonline.netirjet.net

Green Regions: Indicate neutral or near-zero potential.

The MESP surface for this compound would clearly illustrate the electron-rich character of the nitro group's oxygen atoms and the electron-poor nature of the aromatic ring, guiding predictions of its intermolecular interactions and chemical reactivity. globalresearchonline.netirjet.net

Density Functional Theory (DFT) Methodologies

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This analysis for this compound reveals key insights into its bonding, charge distribution, and intramolecular interactions.

The NBO analysis identifies the standard Lewis structure, which includes the carbon-carbon and carbon-hydrogen bonds of the benzene ring and ethyl group, the carbon-nitro and carbon-bromo bonds, and the nitrogen-oxygen bonds. wisc.edu Beyond this, it quantifies the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions are evaluated using second-order perturbation theory, where a larger E(2) stabilization energy indicates a more significant interaction. wisc.edu

Table 1: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) of NO₂ | π* (C=C) of ring | High |

| LP (Br) | π* (C=C) of ring | Moderate |

| σ (C-H) of ethyl | σ* (C-C) of ring | Low |

Note: The values in this table are illustrative and represent expected trends based on the principles of NBO analysis.

Calculation of Vibrational Frequencies and Intensities for Spectral Simulation

Theoretical calculations of vibrational frequencies are crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. irjet.netresearchgate.net These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). irjet.net

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. irjet.net The output includes the frequency of each vibrational mode, its IR intensity, and its Raman activity.

For this compound, characteristic vibrational modes would include:

N-O stretching: Asymmetric and symmetric stretches of the nitro group, typically appearing at high frequencies.

C-N stretching: Vibration of the bond connecting the nitro group to the benzene ring.

C-Br stretching: A lower frequency vibration due to the heavy bromine atom.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl group.

Ring breathing modes: Collective vibrations of the benzene ring.

Table 2: Representative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity |

| Asymmetric NO₂ Stretch | ~1520 | Strong |

| Symmetric NO₂ Stretch | ~1345 | Strong |

| Aromatic C=C Stretch | ~1600 | Medium |

| C-N Stretch | ~850 | Medium |

| C-Br Stretch | ~680 | Medium |

Note: These are representative values based on calculations for similar molecules like 1-bromo-4-nitrobenzene. irjet.net

Chemical Reactivity Descriptors and Fukui Functions

Chemical reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity and selectivity. researchgate.netresearchgate.net Key global descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω). researchgate.net These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.netmdpi.com The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the molecule changes.

For this compound, the electron-withdrawing nitro group is expected to make the aromatic ring electron-deficient, influencing the sites of potential reactions. The Fukui functions would likely indicate that the carbon atoms ortho and para to the nitro group are susceptible to nucleophilic attack, while electrophilic attack would be directed elsewhere.

Table 3: Illustrative Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron donating/accepting tendency |

| Hardness (η) | E_LUMO - E_HOMO | Molecular stability and reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to act as an electrophile |

Semi-Empirical Methods (e.g., PM3) in Initial Optimization

Before employing computationally expensive ab initio or DFT methods, a preliminary geometry optimization is often performed using faster semi-empirical methods like PM3 (Parametric Model 3). scirp.orguni-muenchen.de These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to approximate solutions. uni-muenchen.de

The use of PM3 provides a reasonable initial molecular geometry that is close to the true energy minimum. scirp.org This pre-optimization step significantly reduces the number of iterations required for the subsequent high-level calculations, thereby saving computational time and resources. While not as accurate as DFT, semi-empirical methods are valuable for providing a quick initial assessment of molecular structures, especially for larger molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, solvent interactions, and transport properties of this compound.

In the context of this molecule, MD simulations could be used to:

Investigate the rotational dynamics of the ethyl and nitro groups.

Simulate its behavior in different solvents to understand solvation effects.

Study its interaction with other molecules or surfaces, which is relevant for understanding its environmental fate and transport.

Explore its aggregation behavior at higher concentrations.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. diva-portal.org In cheminformatics, QSAR is a vital tool for predicting the properties of new or untested chemicals.

For this compound, QSAR models could be developed to predict properties such as:

Toxicity

Bioaccumulation potential

Environmental degradation rates

Reactivity in specific chemical transformations

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., molecular weight, logP, electronic properties, topological indices) for a series of related compounds with known activities. A mathematical equation is then derived to correlate these descriptors with the observed activity. This model can then be used to predict the activity of this compound.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the in silico investigation of potential reaction pathways and the characterization of transition states. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanisms, calculate activation energies, and predict reaction products.

For this compound, computational methods can be used to study various reactions, including:

Nucleophilic aromatic substitution: Investigating the substitution of the bromine atom or a hydrogen on the ring by various nucleophiles. The transition state structures and activation barriers for different positions can be calculated to predict regioselectivity.

Reduction of the nitro group: Modeling the stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This is crucial for understanding its metabolism and synthetic applications.

Side-chain oxidation: Exploring the oxidation pathways of the ethyl group.

These calculations can provide valuable mechanistic insights that are often difficult to obtain experimentally. acs.org

Reactivity and Advanced Chemical Transformations of 4 Bromo 1 Ethyl 2 Nitrobenzene

Cross-Coupling Reactions Utilizing 4-Bromo-1-ethyl-2-nitrobenzene as a Substrate

This compound serves as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The presence of the bromo substituent provides a reactive site for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The electronic and steric effects of the ethyl and nitro groups can influence the reactivity of the C-Br bond and the subsequent steps of the coupling process.

Palladium-Catalyzed Heck Reactions

The Heck reaction is a powerful tool for the arylation of alkenes. In the context of this compound, this reaction allows for the introduction of a vinyl group at the 4-position of the benzene (B151609) ring. The reaction typically involves a palladium(0) catalyst, a base, and an alkene. nih.govias.ac.in The catalyst, often generated in situ from a palladium(II) precursor, undergoes oxidative addition to the C-Br bond of this compound. Subsequent coordination of the alkene, migratory insertion, and β-hydride elimination lead to the formation of the substituted alkene product and regeneration of the active palladium(0) species.

A variety of alkenes, such as styrenes and acrylates, can be employed in the Heck reaction with this compound to synthesize a range of substituted stilbenes and cinnamates. rsc.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and stereoselectivity. nih.gov For instance, the use of bulky phosphine (B1218219) ligands can enhance the reaction rate and selectivity. rsc.org

Table 1: Examples of Heck Reactions with Bromoarenes

| Aryl Bromide | Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromonitrobenzene | Styrene | Pd(OAc)₂ (0.1) | K₂CO₃ | DMF | 130 | 95 | ias.ac.in |

| 4-Bromobenzoate | Styrene | Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium (0.05) | K₂CO₃ | NMP | 100 | 98 | nih.gov |

| Quinine | Bromobenzene | Pd(OAc)₂ (10) | NaHCO₃ | DMF | 100 | N/A |

This table presents data for Heck reactions involving various bromoarenes to illustrate typical reaction conditions and outcomes.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction for the synthesis of biaryls, vinylarenes, and polyenes. harvard.edu It involves the reaction of an organoboron compound, typically a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base. harvard.eduresearchgate.net this compound can be effectively coupled with various arylboronic acids to generate substituted biphenyl (B1667301) derivatives. nih.govbeilstein-journals.org

The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of the aryl bromide to the Pd(0) catalyst. harvard.edu This is followed by transmetalation with the organoboron species, which is activated by the base, and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. harvard.edu The reaction tolerates a wide range of functional groups, making it a highly versatile method in organic synthesis. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.govacs.org For instance, the use of phosphine-free palladium catalysts has been explored to develop more sustainable and cost-effective protocols. acs.org

Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | PdCl₂(Lₙ@β-CD) (0.01 mol%) | K₃PO₄·7H₂O | H₂O | 90 | 100 | acs.org |

| 1-Chloro-2-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | MeOH/H₂O | 80 (MW) | High | researchgate.net |

| 4-Bromoacetophenone | Pd catalyst (C5) (1 mmol%) | K₂CO₃ | H₂O | 60 | 95 | espci.fr |

This table showcases various conditions for Suzuki-Miyaura coupling reactions with different aryl halides, highlighting the versatility of this method.

Stille Coupling Reactions

The Stille coupling reaction provides another efficient method for the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. sci-hub.seharvard.edu this compound can serve as the electrophilic partner in this reaction, reacting with various organostannanes to produce a diverse array of coupled products. The reaction is known for its tolerance of a wide variety of functional groups and for proceeding under neutral and mild conditions. sci-hub.sescispace.com

The mechanism of the Stille coupling is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. harvard.edu The reactivity of the C-Br bond in this compound makes it a suitable substrate for the initial oxidative addition step. nih.gov The choice of the palladium catalyst and ligands can significantly influence the reaction's efficiency and selectivity. rsc.orgresearchgate.net For instance, the use of specific ligands can accelerate the coupling of less reactive aryl chlorides. researchgate.net

Table 3: Stille Coupling Reactions of Aryl Halides

| Aryl Halide | Organostannane | Catalyst (mol%) | Additive/Solvent | Temp (°C) | Outcome | Reference |

|---|---|---|---|---|---|---|

| 4-Bromophenyl triflate | (Ethenyl)tributyltin | Pd(PPh₃)₄ (2) | 1,4-Dioxane | Reflux | Selective C-Br coupling | nih.gov |

| 1-Iodo-4-nitrobenzene | Tetra(phenylethynyl)stannane | Pd(PPh₃)₂Cl₂ (5) | Pr₂NH | N/A | Good yield | rsc.org |

| 1-Bromo-4-nitrobenzene | Furan-2-yltributyltin | Pd(OAc)₂/Dabco | N/A | N/A | High TON (up to 980,000) | researchgate.net |

This table provides examples of Stille coupling reactions, demonstrating the range of substrates and conditions that can be employed.

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the well-established Heck, Suzuki, and Stille reactions, this compound can participate in other transition metal-catalyzed coupling transformations. These reactions expand the synthetic utility of this compound, allowing for the formation of a wider range of chemical bonds.

Copper-Catalyzed Reactions: Copper catalysts can be employed for various cross-coupling reactions, including the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org In some instances, copper-catalyzed reactions can offer advantages in terms of cost and different reactivity profiles compared to palladium.

Nickel-Catalyzed Coupling: Nickel catalysts are also effective for cross-coupling reactions and can sometimes be used for substrates that are challenging for palladium-based systems.

Hiyama Coupling: This reaction involves the coupling of organosilanes with organic halides, catalyzed by a transition metal, typically palladium. mdpi.com It offers an alternative to boron- and tin-based reagents and is known for its low toxicity. mdpi.com

Denitrative Coupling: In some cases, the nitro group itself can be used as a leaving group in transition metal-catalyzed coupling reactions, offering a unique pathway for functionalization. acs.org

These alternative coupling methods provide synthetic chemists with a broader toolbox for the modification of this compound and related compounds, enabling the synthesis of novel and complex molecules.

Functional Group Interconversions on the Aromatic Ring

The functional groups on the aromatic ring of this compound can be chemically transformed to introduce new functionalities and create diverse molecular structures.

One key transformation is nucleophilic aromatic substitution (SNAr) . The presence of the strongly electron-withdrawing nitro group activates the benzene ring towards attack by nucleophiles. cymitquimica.comlibretexts.org This allows for the displacement of the bromide ion by various nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.orgchegg.com The stability of this intermediate is enhanced by the electron-withdrawing nitro group.

Another significant functional group interconversion is the reduction of the nitro group . The nitro group can be reduced to an amino group using various reducing agents, such as tin and hydrochloric acid or through catalytic hydrogenation. This transformation is crucial for the synthesis of anilines, which are important precursors for many pharmaceuticals and dyes.

The bromine atom can also be involved in various interconversions. For instance, it can be replaced by other functional groups through transition metal-catalyzed reactions, as discussed in the cross-coupling section.

Reactions Involving the Ethyl and Nitro Substituents

The ethyl and nitro substituents on the benzene ring of this compound also offer sites for chemical modification.

The ethyl group can undergo reactions typical of alkylarenes. For example, it can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions. Free-radical halogenation can occur at the benzylic position of the ethyl group in the presence of UV light or heat, leading to the formation of a bromoethyl group. askfilo.com

The nitro group , in addition to being reduced to an amine, can participate in other transformations. As mentioned earlier, it can act as a leaving group in certain transition-metal-catalyzed denitrative coupling reactions. acs.org The strong electron-withdrawing nature of the nitro group also influences the reactivity of the entire molecule in various reactions. cymitquimica.com

Synthetic Utility and Emerging Applications of 4 Bromo 1 Ethyl 2 Nitrobenzene

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

4-Bromo-1-ethyl-2-nitrobenzene serves as a crucial intermediate in the creation of more intricate organic molecules. chemimpex.com Its versatility stems from the presence of multiple functional groups—a bromine atom, an ethyl group, and a nitro group—on a benzene (B151609) ring. chemimpex.comcymitquimica.com This specific arrangement allows for a variety of chemical transformations.

The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution but can be reduced to an amino group, which is a key step in many synthetic pathways. This reduction opens the door to the formation of various nitrogen-containing compounds. Furthermore, the ethyl group can influence the reactivity and physical properties of the molecule. cymitquimica.com

A common synthetic route to produce this compound involves the bromination of 2-ethylnitrobenzene (B1329339). chemicalbook.com One documented method uses N-bromosuccinimide (NBS) in dichloromethane, refluxing for two hours to achieve a 90% yield. chemicalbook.com

The strategic placement of the functional groups on the benzene ring allows for controlled, sequential reactions, making it a valuable building block for constructing complex molecular architectures. chemimpex.com Its utility is further highlighted by its role in forming polysubstituted benzenes, where the order of reactions is critical to achieving the desired product. openstax.orglibretexts.org

Precursor for Pharmaceutical Intermediates and Lead Compounds

The structural features of this compound make it a valuable precursor for synthesizing pharmaceutical intermediates and identifying new lead compounds. chemimpex.comcymitquimica.com The ability to transform its functional groups allows for the creation of a diverse range of molecules with potential biological activity. chemimpex.com

A key transformation is the reduction of the nitro group to an amine, yielding 4-bromo-2-ethylaniline (B1273662). This amino derivative is a versatile starting point for building more complex pharmaceutical structures. For instance, this amine can be a precursor to heterocyclic compounds like benzimidazoles and quinoxalines, which are important scaffolds in drug discovery.

The bromine atom provides a handle for introducing various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in pharmaceutical synthesis to form carbon-carbon bonds. vulcanchem.com This allows for the attachment of different molecular fragments, which can be tailored to interact with specific biological targets. vulcanchem.com While direct applications in approved drugs are not extensively documented, its role as a building block is evident in the synthesis of novel compounds with potential therapeutic applications, including those with antimicrobial and anticancer properties. vulcanchem.com

Building Block for Agrochemical Synthesis

Similar to its utility in pharmaceuticals, this compound is a valuable building block in the synthesis of agrochemicals. chemimpex.comcymitquimica.comchemimpex.com The same chemical reactivity that makes it useful in drug discovery is also applicable to the development of new pesticides, herbicides, and fungicides.

The core structure can be modified to create compounds with specific activities against agricultural pests and diseases. The introduction of different functional groups via the bromine and nitro moieties can lead to molecules with enhanced efficacy and desired environmental profiles. chemimpex.com For example, the synthesis of various substituted anilines from this compound can lead to precursors for a range of active agrochemical ingredients.

The development of novel agrochemicals often involves the creation of libraries of related compounds to screen for biological activity. The versatility of this compound makes it an ideal starting material for generating such libraries. chemimpex.com

Development of Novel Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this compound is a key player in this field. The transformation of its nitro group into an amine is often the first step in constructing various heterocyclic rings. vulcanchem.comvulcanchem.com

For instance, the resulting 4-bromo-2-ethylaniline can be reacted with various reagents to form fused heterocyclic systems. The reductive cyclization of nitrobenzene (B124822) derivatives is a known method for creating indole (B1671886) rings, a prevalent scaffold in natural products and pharmaceuticals. rsc.org

The presence of the bromine atom allows for further functionalization of the resulting heterocyclic scaffolds through cross-coupling reactions, enabling the synthesis of a wide array of derivatives. mdpi.com This versatility facilitates the exploration of new chemical space and the development of compounds with novel properties and applications.

Applications in Materials Science and Functional Molecule Design

Beyond its applications in life sciences, this compound and its derivatives are finding use in materials science and the design of functional molecules. chemimpex.comchemimpex.com The electronic properties conferred by the nitro and bromo groups can be harnessed to create materials with specific optical or electronic characteristics.

Substituted nitrobenzenes are known to be components in the synthesis of specialty polymers and dyes. chemimpex.comchemimpex.com The reactivity of the functional groups allows for the incorporation of this building block into larger polymeric structures, potentially enhancing properties like thermal stability and chemical resistance. chemimpex.com

Furthermore, the design of molecular crystals and other functional materials often relies on the precise arrangement of molecules with specific intermolecular interactions. acs.org The functional groups on this compound can participate in various non-covalent interactions, influencing the packing and properties of the resulting solid-state materials. The development of new materials with tailored properties is an active area of research where this compound could serve as a valuable synthetic tool. chemimpex.com

Environmental Fate and Biotransformation of 4 Bromo 1 Ethyl 2 Nitrobenzene

Environmental Degradation Pathways

The persistence of 4-Bromo-1-ethyl-2-nitrobenzene in the environment is governed by both biological and non-biological degradation processes. These pathways are fundamental to the natural reduction of this compound in terrestrial and aquatic ecosystems.

The microbial breakdown of organic pollutants is a key environmental process. nih.gov The molecular structure of this compound, which includes both a nitro group and a bromine atom on an aromatic ring, suggests that its biodegradation is feasible, albeit potentially intricate.